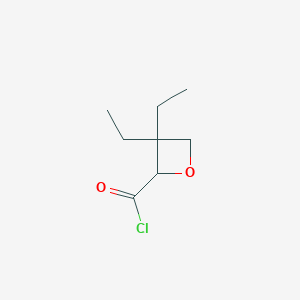
3,3-Diethyloxetane-2-carbonyl chloride
Beschreibung
Eigenschaften
CAS-Nummer |
127565-53-1 |
|---|---|
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
3,3-diethyloxetane-2-carbonyl chloride |
InChI |
InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
GVAAWHJQMBVKRX-UHFFFAOYSA-N |
SMILES |
CCC1(COC1C(=O)Cl)CC |
Kanonische SMILES |
CCC1(COC1C(=O)Cl)CC |
Synonyme |
2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 3,3-diethyloxetane-2-carbonyl chloride with analogs:
Research and Industrial Relevance
- Pharmaceuticals : Oxetane derivatives are increasingly used to replace metabolically labile groups (e.g., tert-butyl) in drug candidates. The diethyl substitution in this compound could further modulate lipophilicity and binding affinity .
- Agrochemicals : Isoxazole and thiophene carbonyl chlorides are intermediates in herbicides and insecticides. The oxetane variant may offer improved environmental persistence or selectivity .
Vorbereitungsmethoden
Carboxylic Acid Precursor Activation
The synthesis of 3,3-diethyloxetane-2-carbonyl chloride universally begins with its carboxylic acid precursor, 3,3-diethyloxetane-2-carboxylic acid. Activation of the carboxylic acid group via chlorinating agents such as phosgene (COCl₂), thionyl chloride (SOCl₂), or oxalyl chloride (C₂O₂Cl₂) is the most direct route. Phosgene-based methods dominate industrial-scale production due to their cost-effectiveness and high atom economy, though safety protocols for phosgene handling are stringent.
Catalytic Adduct Systems for Phosgene Reactions
A breakthrough in carbonyl chloride synthesis involves the use of stationary-phase catalytic adducts composed of phosgene and N,N-disubstituted formamides, as detailed in US5245063A. For 3,3-diethyloxetane-2-carboxylic acid, this method entails:
-
Catalyst Preparation : Diethylformamide (DEF) reacts with phosgene to form a stable adduct, which is packed into a tubular reactor.
-
Continuous Flow Conditions : The carboxylic acid and phosgene are introduced equimolarly (1:1 molar ratio) at 60–80°C under atmospheric pressure, ensuring laminar flow through the catalyst bed.
-
Reaction Monitoring : Conductivity probes (11–14 mS/cm) and iodine color numbers (<30) validate reaction progress and product purity.
This approach achieves yields exceeding 97% with minimal phosgene residue in off-gases (<1.0%), addressing environmental and safety concerns.
Comparative Analysis of Chlorinating Agents
Phosgene vs. Thionyl Chloride: Yield and Byproduct Profiles
| Chlorinating Agent | Temperature (°C) | Solvent System | Yield (%) | Byproducts |
|---|---|---|---|---|
| Phosgene + DEF | 60–80 | Neat | 97.5 | HCl, CO₂ |
| Thionyl Chloride | Reflux (70–80) | DCM/THF | 85–90 | SO₂, HCl |
| Oxalyl Chloride | 25–40 | DMF | 75–80 | CO, CO₂ |
Phosgene-DEF systems outperform thionyl chloride in yield and byproduct management, though the latter remains viable for small-scale syntheses requiring milder conditions.
Reaction Optimization and Kinetic Considerations
Temperature and Pressure Effects
Elevating temperatures beyond 80°C risks oxetane ring degradation, as evidenced by increased iodine color numbers (indicative of unsaturated impurities). Optimal results occur at 60°C under atmospheric pressure, balancing reaction rate and ring stability. Subatmospheric pressures (0.1–0.5 bar) marginally improve phosgene utilization but complicate reactor design.
Solvent-Cosolvent Interactions
The EP0003683B1 patent highlights the role of dipolar aprotic cosolvents (e.g., dimethylacetamide) in stabilizing reactive intermediates during dehydrochlorination. For oxetane carbonyl chlorides, blending hexane with 10–20% dimethylacetamide enhances phase separation and reduces emulsification during workup.
Purification and Quality Control
Distillation vs. Phase Separation
Crude this compound typically undergoes fractional distillation (bp 90–95°C at 15 mmHg) to remove residual DEF or phosgene. However, the patent method’s high purity (iodine color number <30) often permits direct phase separation after cooling to 25°C, bypassing energy-intensive distillation.
Analytical Validation
-
Iodine Color Number : Measures unsaturated impurities; values <30 indicate pharmaceutical-grade purity.
-
Conductivity Testing : Ensures complete phosgene consumption (target: <14 mS/cm).
-
¹H/¹³C NMR : Confirms structural integrity, with characteristic shifts at δ 4.5–5.0 ppm (oxetane O–CH₂) and δ 170–175 ppm (carbonyl chloride) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


